molecular formula C8H9N3O4 B1519007 Methyl 2-[(3-nitropyridin-4-yl)amino]acetate CAS No. 1040313-67-4

Methyl 2-[(3-nitropyridin-4-yl)amino]acetate

Cat. No. B1519007
CAS RN: 1040313-67-4
M. Wt: 211.17 g/mol
InChI Key: DWPKZJXOWZMHQJ-UHFFFAOYSA-N
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Description

“Methyl 2-[(3-nitropyridin-4-yl)amino]acetate” is a chemical compound with the CAS Number: 1040313-67-4 . It has a molecular weight of 211.18 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H9N3O4/c1-15-8(12)5-10-6-2-3-9-4-7(6)11(13)14/h2-4H,5H2,1H3,(H,9,10) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 211.18 .

Scientific Research Applications

  • Chemical Synthesis and Pharmaceutical Applications

    • Methyl 2-[(3-nitropyridin-4-yl)amino]acetate and similar compounds have been synthesized and explored for their potential in pharmaceutical applications, such as antihypertensive α-blocking agents. For example, Abdel-Wahab et al. (2008) synthesized various derivatives that exhibited significant antihypertensive activity with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
  • Catalysis in Organic Chemistry

    • In the field of organic chemistry, derivatives of this compound have been used as catalysts in asymmetric reactions. Ruiz-Olalla et al. (2015) discussed how these derivatives can catalyze asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla, Retamosa, & Cossío, 2015).
  • Materials Science and Non-Linear Optical Properties

    • Pécaut et al. (1993) synthesized 2-amino-5-nitropyridinium halides, which are structurally related to this compound, demonstrating their potential in materials science due to their interesting non-linear optical properties (Pécaut, Lévy, & Masse, 1993).
  • Spectroscopic and Quantum Chemical Studies

  • Photopolymerization Processes

  • Quantum Chemical Calculations and Spectroscopic Investigations

    • Sivaprakash et al. (2019) conducted quantum chemical studies and spectroscopic investigations on similar nitropyridine derivatives. Their research contributes to a deeper understanding of the molecular structure and electronic properties of such compounds (Sivaprakash, Prakash, Mohan, & Jose, 2019).

properties

IUPAC Name

methyl 2-[(3-nitropyridin-4-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4/c1-15-8(12)5-10-6-2-3-9-4-7(6)11(13)14/h2-4H,5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPKZJXOWZMHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=C(C=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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